Pramipexole-d7-1 (dihydrochloride)
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Overview
Description
Pramipexole-d7-1 (dihydrochloride) is a deuterium-labeled derivative of Pramipexole dihydrochloride. Pramipexole dihydrochloride is a selective dopamine D2-type receptor agonist that can penetrate the blood-brain barrier. It is primarily used in the research of Parkinson’s disease and restless legs syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of high-purity Pramipexole dihydrochloride involves several steps:
Starting Material: (S)-2-amino-6-propionamido-4,5,6,7-tetrahydrobenzothiazole.
Solvent: Tetrahydrofuran.
Reaction: The starting material reacts in the presence of a reducing agent.
Termination: The reaction is terminated by adding dilute hydrochloric acid.
pH Adjustment: Sodium hydroxide solution is added to adjust the pH.
Extraction: An extracting agent is used to extract the product.
Salt Formation: Concentrated hydrochloric acid is added dropwise to form the salt.
Crystallization: The product is cooled and crystallized.
Industrial Production Methods
The industrial production of Pramipexole dihydrochloride follows similar steps but is optimized for higher yield and purity. The process ensures a purity of over 99.95 percent and stable water content, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pramipexole-d7-1 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated products .
Scientific Research Applications
Pramipexole-d7-1 (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in drug development due to its deuterium labeling.
Biology: Studied for its effects on dopamine receptors and neuronal signaling.
Medicine: Used in the research of Parkinson’s disease and restless legs syndrome.
Industry: Employed in the development of pharmaceuticals and therapeutic agents
Mechanism of Action
Pramipexole-d7-1 (dihydrochloride) exerts its effects by stimulating dopamine D2-type receptors in the brain. This stimulation enhances dopamine activity, which is crucial for motor control and other neurological functions. The compound binds to D2, D3, and D4 receptors with high affinity, leading to improved dopamine signaling and alleviation of symptoms associated with dopamine deficiency .
Comparison with Similar Compounds
Similar Compounds
Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Uniqueness
Pramipexole-d7-1 (dihydrochloride) is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This labeling allows for more precise quantitation during drug development and offers potential advantages in terms of stability and efficacy .
Properties
Molecular Formula |
C10H18ClN3S |
---|---|
Molecular Weight |
254.83 g/mol |
IUPAC Name |
(6S)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m0./s1/i1D3,2D2,5D2; |
InChI Key |
YLOYRMPMRZXEMW-IEFZSOSCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@H]1CCC2=C(C1)SC(=N2)N.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl |
Origin of Product |
United States |
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